2,4-Difluoro-6-methylphenylacetonitrile
Overview
Description
2,4-Difluoro-6-methylphenylacetonitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylphenylacetonitrile typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2,4-difluoro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
C6H3F2(CH3)CH2Cl+NaCN→C6H3F2(CH3)CH2CN+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-methylphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO_4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO_4 in an acidic or basic medium.
Reduction: LiAlH_4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Difluoro-6-methylbenzoic acid.
Reduction: 2,4-Difluoro-6-methylphenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylphenylacetonitrile and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- 2,4-Difluoro-6-methylbenzonitrile
- 2,6-Difluoro-3-methylphenylacetonitrile
- 2,4-Difluorophenylacetonitrile
Comparison: 2,4-Difluoro-6-methylphenylacetonitrile is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
2-(2,4-difluoro-6-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6-4-7(10)5-9(11)8(6)2-3-12/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWGECMLQMDHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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